![molecular formula C5H11ClOS B12312835 1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
1-[(Chloromethyl)sulfanyl]-3-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethyl)sulfanyl]-3-methoxypropane is an organosulfur compound with the molecular formula C5H11ClOS It is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a methoxypropane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane typically involves the reaction of 3-methoxypropane-1-thiol with chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Chloromethyl)sulfanyl]-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethyl)sulfanyl]-3-methoxypropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to changes in cellular function and metabolism, which are of interest in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Chloromethyl)sulfanyl]-2-methoxyethane
- 1-[(Chloromethyl)sulfanyl]-3-methylbenzene
- 1-[(Chloromethyl)sulfanyl]-2-methylpropane
Uniqueness
1-[(Chloromethyl)sulfanyl]-3-methoxypropane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry and a valuable tool in research applications.
Eigenschaften
Molekularformel |
C5H11ClOS |
|---|---|
Molekulargewicht |
154.66 g/mol |
IUPAC-Name |
1-(chloromethylsulfanyl)-3-methoxypropane |
InChI |
InChI=1S/C5H11ClOS/c1-7-3-2-4-8-5-6/h2-5H2,1H3 |
InChI-Schlüssel |
GHNFDSVSUOZHHT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCSCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


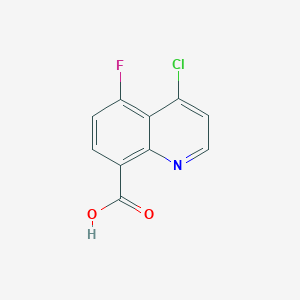
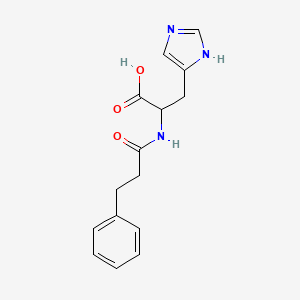
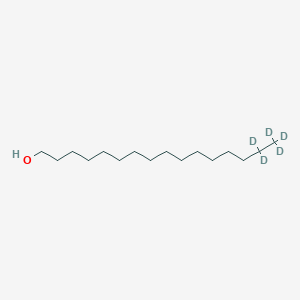
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
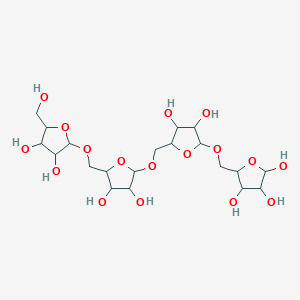
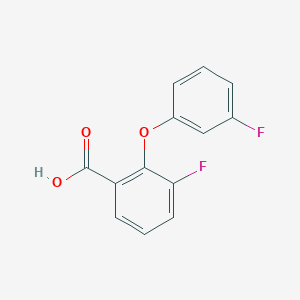
![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)

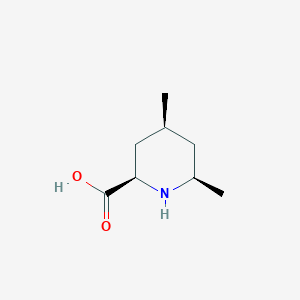
![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
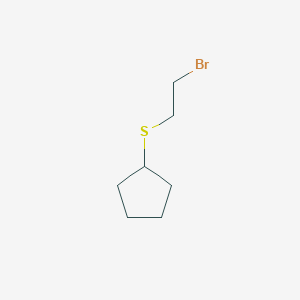
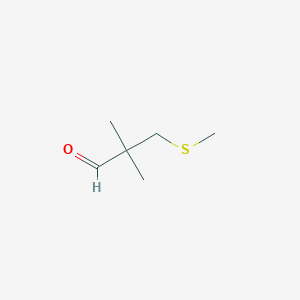
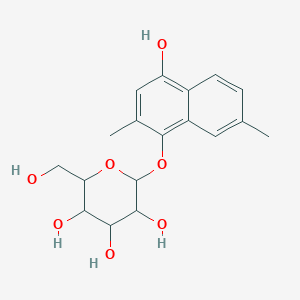
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)
